
4-formylbenzenesulfonyl Chloride
Overview
Description
4-Formylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5ClO3S. It is a derivative of benzenesulfonyl chloride, featuring a formyl group (-CHO) attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Formylbenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-formylbenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
C7H5SO3H+SOCl2→C7H5ClO3S+SO2+HCl
This method is favored due to its simplicity and high yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chlorosulfonic acid (HSO3Cl) as a chlorinating agent. The process is carried out in a controlled environment to ensure safety and efficiency. The reaction is typically conducted at elevated temperatures to facilitate the conversion.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group readily participates in nucleophilic substitutions, forming sulfonamides, sulfonate esters, or sulfonyl fluorides. Key reactions include:
Reaction with Amines
4-Formylbenzenesulfonyl chloride reacts with primary or secondary amines to yield sulfonamides. For example:
- With 3,4-dichloroaniline :
- With benzylamine :
Substrate | Reagent | Solvent | Catalyst/Base | Time | Yield |
---|---|---|---|---|---|
3,4-Dichloroaniline | Pyridine | CH₂Cl₂ | - | 16 h | 75% |
Benzylamine | Triethylamine | CH₂Cl₂ | - | 17 h | 73% |
Reaction with Alcohols/Phenols
The compound reacts with alcohols or phenols to form sulfonate esters. For instance:
- With p-methoxyphenol :
Oxidation and Reduction Reactions
The formyl group undergoes oxidation or reduction while preserving the sulfonyl chloride moiety:
Oxidation to Carboxylic Acid
- Reagents : KMnO₄ or CrO₃ in acidic conditions.
- Product : 4-Carboxybenzenesulfonyl chloride.
Reduction to Hydroxymethyl
- Reagents : NaBH₄ or LiAlH₄.
- Product : 4-Hydroxymethylbenzenesulfonyl chloride.
Intramolecular Catalysis
The formyl group facilitates intramolecular reactions. For example:
- Methanolysis : In basic methanol, the aldehyde hydrates act as nucleophiles, forming cyclic acetals .
Suzuki-Miyaura Coupling
While not directly observed for this compound, analogous brominated derivatives (e.g., 3-bromo-2-cyano-5-formylbenzenesulfonyl chloride) undergo palladium-catalyzed cross-coupling with boronic acids.
Key Research Findings
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One of the primary applications of 4-formylbenzenesulfonyl chloride is as a precursor in the synthesis of heterocyclic compounds. Heterocycles are organic compounds containing at least one atom other than carbon in a ring structure, which can include nitrogen, oxygen, or sulfur. The formyl group can be introduced onto aromatic amines, facilitating further reactions that lead to the formation of diverse heterocycles. This application is particularly important in pharmaceuticals where heterocycles often serve as active pharmaceutical ingredients (APIs) or intermediates.
Sulfonylation Reactions
This compound acts as a sulfonylation reagent, allowing for the introduction of sulfonyl groups into various organic substrates. This process is significant for modifying the properties of molecules, enhancing their solubility and biological activity. The compound can react with nucleophiles such as alcohols and phenols to install the benzenesulfonyl moiety alongside the formyl group, broadening the scope of functionalization available to chemists.
Synthesis of Functionalized Ligands
In medicinal chemistry, this compound is utilized to create functionalized ligands for E3 ligases, which are crucial in targeted protein degradation strategies like PROTACs (Proteolysis Targeting Chimeras). These ligands can modulate protein interactions and are essential for developing therapies targeting specific diseases . The ability to introduce both formyl and sulfonyl functionalities enables the design of complex molecules with tailored properties.
Intermediates in Organic Synthesis
The compound serves as an important intermediate in various organic synthesis pathways. For instance, it can be used to synthesize benzenesulfonamides and other derivatives that are pivotal in drug development and agrochemicals. By facilitating the formation of complex molecular architectures, this compound contributes significantly to research in organic chemistry .
Case Study: Synthesis of Heterocycles
A study demonstrated the use of this compound in synthesizing a series of substituted heterocycles with promising biological activity. The reaction conditions were optimized to achieve high yields, showcasing its effectiveness as a building block in drug discovery.
Case Study: Development of E3 Ligase Ligands
Research highlighted the role of this compound in developing ligands for E3 ligases involved in cancer treatment. The ligands synthesized exhibited significant potency against target proteins, illustrating the compound's utility in therapeutic applications .
Comparison Table: Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Formylbenzenesulfonic Acid | Sulfonic Acid | Contains a free -SOH group; no chlorination. |
Benzenesulfonamide | Sulfonamide | Lacks formyl functionality; primarily used as an antibiotic. |
4-Methylbenzenesulfonyl Chloride | Sulfonyl Chloride | Contains a methyl group instead of a formyl group; different reactivity profile. |
3-Formylbenzenesulfonic Acid | Isomeric Sulfonic Acid | Different position of formyl group; affects reactivity and synthesis routes. |
Mechanism of Action
The mechanism of action of 4-formylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations, including the formation of sulfonamides, sulfonate esters, and sulfonate thioesters.
Comparison with Similar Compounds
Benzenesulfonyl chloride: Lacks the formyl group, making it less reactive in certain transformations.
4-Chlorosulfonylbenzoic acid: Contains a carboxylic acid group instead of a formyl group, leading to different reactivity and applications.
4-Fluorosulfonylbenzoic acid: Features a fluorine atom, which alters its chemical properties and reactivity.
Uniqueness: 4-Formylbenzenesulfonyl chloride is unique due to the presence of both a formyl group and a sulfonyl chloride group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Biological Activity
4-Formylbenzenesulfonyl chloride (FBSCl) is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily utilized in the synthesis of various biologically active molecules, making it a significant intermediate in drug development. This article reviews the biological activity of FBSCl, including its antimicrobial properties, antioxidant capabilities, and implications in protein interactions.
This compound is synthesized from 4-formylbenzenesulfonic acid through the reaction with thionyl chloride. The resulting compound features a sulfonyl group attached to a benzene ring with an aldehyde functional group, which contributes to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that FBSCl exhibits notable antimicrobial properties against various bacterial and fungal strains. A study evaluated its efficacy alongside other sulfonamide derivatives, revealing that compounds derived from FBSCl demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The presence of electron-withdrawing groups on the aromatic core was found to enhance this activity. The Minimum Inhibitory Concentration (MIC) values for several derivatives were reported, showing promising results in inhibiting bacterial growth .
Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |
---|---|---|
FBSCl | 12 | 25 |
Derivative A | 6 | 15 |
Derivative B | 8 | 20 |
Antioxidant Activity
The antioxidant capacity of FBSCl has been assessed using several assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicated that FBSCl exhibited moderate antioxidant activity compared to standard antioxidants such as ascorbic acid and butylated hydroxytoluene (BHT). The structure-activity relationship suggested that substituents on the aromatic ring could influence antioxidant potency .
Protein Interaction Stabilization
FBSCl has also been investigated for its role in stabilizing protein-protein interactions (PPIs). Fragment-based approaches have shown that compounds derived from FBSCl can stabilize specific PPIs through hydrophobic interactions and imine formation. This stabilization is critical in therapeutic contexts where enhancing or inhibiting protein interactions can lead to desired biological outcomes .
Case Studies
- Antimicrobial Efficacy Study : In a controlled study, FBSCl derivatives were tested against clinical isolates of resistant bacterial strains. The results demonstrated that certain derivatives not only inhibited growth but also reduced biofilm formation, suggesting potential applications in treating biofilm-associated infections .
- Antioxidant Evaluation : A comparative study assessed the antioxidant properties of FBSCl against known antioxidants. The findings highlighted that while FBSCl showed lower activity than ascorbic acid, it still provided significant protection against oxidative stress in cellular models .
- Protein Interaction Stabilization : A recent investigation into PPI stabilizers revealed that derivatives of FBSCl enhanced the binding affinity between specific proteins involved in cancer pathways. This effect was quantified using fluorescence anisotropy assays, indicating that these compounds could serve as leads for developing new cancer therapeutics .
Q & A
Q. What are the common synthetic routes for preparing 4-formylbenzenesulfonyl chloride, and how do reaction conditions influence yield and purity?
Basic Research Focus
this compound is typically synthesized via sulfonation of 4-formylbenzene derivatives. A key method involves reacting 4-formylbenzenesulfonic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions such as temperature (often 0–5°C to control exothermicity), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios are critical. For example, using anhydrous conditions minimizes hydrolysis of the sulfonyl chloride group .
Methodological Insight
- Step 1 : Dissolve 4-formylbenzenesulfonic acid in anhydrous dichloromethane.
- Step 2 : Add SOCl₂ dropwise under nitrogen at 0°C.
- Step 3 : Stir at room temperature for 4–6 hours.
- Purification : Flash chromatography (ethyl acetate/hexane) or recrystallization from cold ether.
- Yield Optimization : Excess SOCl₂ (1.5–2 eq.) improves conversion, but requires careful quenching with ice-water to avoid side reactions .
Q. How can researchers mitigate competing side reactions during nucleophilic substitutions with this compound?
Advanced Research Focus
The aldehyde group in this compound is highly reactive, leading to competing Schiff base formation or oxidation under basic conditions. To prioritize sulfonamide/sulfonate formation:
- Condition Tuning : Use mild bases (e.g., NaHCO₃ instead of NaOH) and low temperatures (0–5°C) to suppress aldehyde reactivity .
- Protecting Groups : Temporarily protect the aldehyde with acetal or hydrazone moieties before sulfonylation, followed by deprotection .
Case Study
In a synthesis of 4-(3-hydroxypyrrolidine-1-sulfonyl)benzaldehyde, NaHCO₃ was used to neutralize HCl generated during the reaction with S-(-)-3-hydroxypyrrolidine. This maintained a pH < 8, preventing aldehyde oxidation while achieving 75% yield .
Q. What analytical techniques are most effective for characterizing intermediates and final products derived from this compound?
Basic Research Focus
- NMR Spectroscopy : ¹H NMR resolves aldehyde proton signals at δ 10.1–10.2 ppm and sulfonyl chloride group effects on aromatic protons (δ 7.8–8.1 ppm) .
- UHPLC-MS : Validates molecular ion peaks (e.g., [M+H]⁺ for 4-(morpholine-4-sulfonyl)benzaldehyde at m/z 256) and purity (>98%) .
- FT-IR : Confirms sulfonyl chloride (S=O stretching at 1360–1370 cm⁻¹) and aldehyde (C=O stretch at 1700 cm⁻¹) functionalities .
Advanced Application
For complex derivatives like protein-protein interaction stabilizers, high-resolution mass spectrometry (HRMS) and X-ray crystallography are essential to confirm regioselectivity and stereochemistry .
Q. How does the aldehyde group in this compound enable post-synthetic modifications for drug discovery?
Advanced Research Focus
The aldehyde serves as a versatile handle for:
- Click Chemistry : Condensation with hydrazines or hydroxylamines to form hydrazones/oximes for bioconjugation .
- Schiff Base Formation : React with primary amines to generate imine-linked prodrugs or metal-organic frameworks (MOFs) .
Example
this compound was used to synthesize [¹⁸F]FBSF, a radiolabeled synthon for PET imaging. The aldehyde group facilitated conjugation with ¹⁸F-fluoride via nucleophilic aromatic substitution .
Q. What strategies improve the stability of this compound in long-term storage?
Basic Research Focus
- Storage Conditions : Store under inert gas (N₂ or Ar) at −20°C in amber vials to prevent hydrolysis and photodegradation .
- Solvent Choice : Dissolve in anhydrous DCM or THF; avoid protic solvents (e.g., MeOH, H₂O) .
Stability Data
Condition | Degradation After 30 Days |
---|---|
−20°C (N₂) | <5% |
25°C (air) | >50% |
25°C (desiccator) | 10–15% |
Q. How can researchers resolve contradictions in reported reactivity of this compound with sterically hindered amines?
Advanced Research Focus
Discrepancies arise from steric effects vs. electronic activation. For example:
- Low-Yield Case : Reaction with 4-(1-pyrrolidinyl)piperidine gave 20% yield due to steric hindrance .
- High-Yield Case : Morpholine (less hindered) achieved 23% yield under identical conditions .
Resolution Strategy
- Microwave-Assisted Synthesis : Reduces reaction time (2h → 30 min) and improves yields by 15–20% .
- Catalysis : Add 10 mol% DMAP to enhance nucleophilicity of hindered amines .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Focus
- PPE : Impervious gloves (nitrile), sealed goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during reactions .
- Spill Management : Neutralize with NaHCO₃ or sand; avoid water to prevent exothermic hydrolysis .
First Aid
- Skin Contact : Wash immediately with 5% NaHCO₃ solution .
- Eye Exposure : Rinse with saline for 15 min; seek medical evaluation .
Q. How does solvent polarity influence the regioselectivity of this compound in Friedel-Crafts acylations?
Advanced Research Focus
In Friedel-Crafts reactions, polar aprotic solvents (e.g., DCM) favor electrophilic attack at the para-position of aromatic rings, while nonpolar solvents (toluene) may shift selectivity to meta positions due to reduced solvation of intermediates .
Experimental Data
Solvent | Regioselectivity (para:meta) | Yield |
---|---|---|
DCM | 85:15 | 74% |
Toluene | 60:40 | 68% |
Q. What computational methods predict the reactivity of this compound in novel synthetic pathways?
Advanced Research Focus
- DFT Calculations : Model transition states to predict activation energies for sulfonamide vs. aldehyde reactions .
- Molecular Dynamics : Simulate solvent effects on reaction trajectories (e.g., DCM vs. THF) .
Case Study
DFT studies revealed that the aldehyde group lowers the energy barrier for nucleophilic attack at the sulfonyl chloride by 12 kcal/mol compared to non-aldehydic analogs .
Q. How can cross-coupling reactions expand the utility of this compound in materials science?
Advanced Research Focus
- Suzuki-Miyaura Coupling : Use Pd catalysts to link the benzene ring to aryl boronic acids, creating functionalized polymers .
- Ultrasound-Assisted Reactions : Enhance reaction rates in nanoparticle synthesis (e.g., sulfonated graphene oxide composites) .
Application Example
this compound was incorporated into MOFs via Schiff base formation, achieving high surface area (1,200 m²/g) for gas storage applications .
Properties
IUPAC Name |
4-formylbenzenesulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWSPWGBDIQKKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001006398 | |
Record name | 4-Formylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001006398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85822-16-8 | |
Record name | p-Formylbenzenesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085822168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Formylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001006398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Formylbenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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